![molecular formula C17H23ClN2O3 B2833773 2-(1,3-Benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride CAS No. 2418671-72-2](/img/structure/B2833773.png)
2-(1,3-Benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride
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Description
2-(1,3-Benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride is a useful research compound. Its molecular formula is C17H23ClN2O3 and its molecular weight is 338.83. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Rhodium-Catalyzed Asymmetric Hydrogenation
- Rhodium complexes with tert-butylmethylphosphino groups have been utilized for the efficient asymmetric hydrogenation of functionalized alkenes, demonstrating the potential utility of such complexes in the synthesis of chiral pharmaceutical ingredients. This research highlights the importance of designing rigid P-chiral phosphine ligands for catalysis applications (Imamoto et al., 2012).
Alcohols Protection
- A method involving tert-butylperoxy-λ3-iodane and carbon tetrachloride has been developed for protecting the hydroxy group of alcohols as 2-tetrahydrofuranyl ethers. This approach demonstrates the utility of specific reagents in modifying alcohol functionalities, which could be relevant for modifying compounds with similar functional groups (Ochiai & Sueda, 2004).
Material Science
Synthesis of Bridged Tetra(phenol) Compounds
- The synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane and related compounds showcases the development of novel materials with potential applications in polymer science and materials engineering. These compounds could offer unique properties due to their specific structural features (Ji Shun-jun, 2010).
Antimicrobial and Antifungal Activities
Novel Amides with Antimicrobial Properties
- A series of novel amides synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine showed antimicrobial and antifungal activity, highlighting the potential of incorporating benzothiazole and ethanamine derivatives for developing new antimicrobial agents. This suggests the utility of structural analogs in medicinal chemistry for creating compounds with specific biological activities (Pejchal et al., 2015).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c1-17(2,3)16-13(10-22-19-16)9-18-7-6-12-4-5-14-15(8-12)21-11-20-14;/h4-5,8,10,18H,6-7,9,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXPNRSONDEKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CNCCC2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride |
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